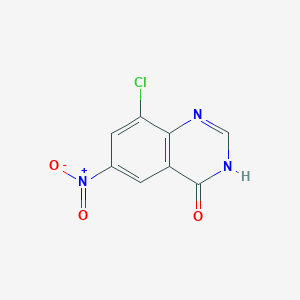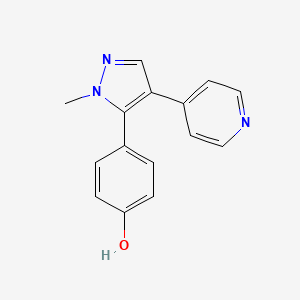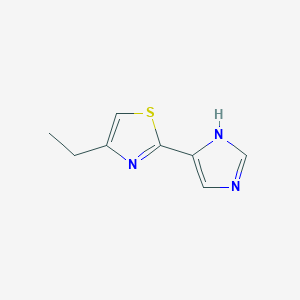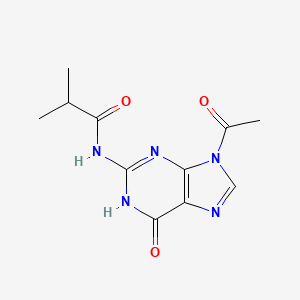![molecular formula C15H11N3O3 B1436891 3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid CAS No. 499988-27-1](/img/structure/B1436891.png)
3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid” consists of a quinazoline core, which is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The molecular weight of this compound is 281.27 g/mol.
Chemical Reactions Analysis
Quinazoline derivatives, including “3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid”, can undergo various chemical reactions . The properties of the pyrimidine ring in the quinazoline core are affected by the presence of the fused benzene ring .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. They are known to interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazoline compounds target the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, which is overexpressed in many cancers . The specific compound “3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid” may exhibit similar properties and could be a potential candidate for further research in targeted cancer therapies.
Antibacterial and Antifungal Applications
Quinazolinone and its derivatives have shown promising results as antibacterial and antifungal agents. Their mechanism often involves the inhibition of bacterial and fungal DNA synthesis, thereby preventing replication and growth of the pathogens . This compound’s structural features suggest it could be effective against resistant strains of bacteria and fungi, making it a valuable asset in the development of new antimicrobial drugs.
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives is attributed to their ability to modulate the body’s immune response. They can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the inflammation process . Research into this specific compound could lead to new treatments for chronic inflammatory diseases.
Anticonvulsant Effects
Quinazolinones are also recognized for their anticonvulsant activity. They can act on the central nervous system to prevent seizures by modulating neurotransmitter levels or ion channel activity . This makes them candidates for the development of new drugs to treat epilepsy and other seizure-related disorders.
Antitubercular Activity
Given the rise of drug-resistant tuberculosis, there is a need for novel antitubercular agents. Quinazoline derivatives have been explored for their potential to inhibit mycobacterial growth. They may work by targeting mycobacterial enzymes or interfering with cell wall synthesis . The compound could be part of a new wave of antitubercular drugs.
Antiviral Applications
Quinazolinones have been investigated for their antiviral activities, including against HIV. They can inhibit viral replication by targeting viral enzymes or interfering with the viral lifecycle . This compound’s unique structure might provide a new approach to antiviral drug design, especially for treating emerging viral infections.
Mechanism of Action
Target of Action
Quinazolinone derivatives, which include this compound, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
The compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . It decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The affected pathways involve the quorum sensing system of Pseudomonas aeruginosa. The compound’s action results in the inhibition of biofilm formation, a decrease in cell surface hydrophobicity, and a reduction in exopolysaccharide production . These changes disrupt the bacteria’s ability to adhere to surfaces and form biofilms, thereby reducing their pathogenicity and invasion potential .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of biofilm formation, a decrease in cell surface hydrophobicity, and a reduction in exopolysaccharide production . These effects disrupt the bacteria’s ability to adhere to surfaces and form biofilms, thereby reducing their pathogenicity and invasion potential .
properties
IUPAC Name |
3-[(4-oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-13-11-6-1-2-7-12(11)17-15(18-13)16-10-5-3-4-9(8-10)14(20)21/h1-8,11H,(H,20,21)(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPNUAZTRWTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=NC3=CC=CC(=C3)C(=O)O)NC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)


![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)



